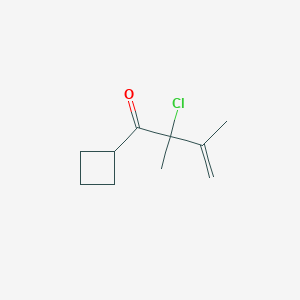
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one, also known as CCDB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a cyclobutane derivative that contains a chloro and a carbonyl group. CCDB has been found to have interesting properties that make it useful in various scientific applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells and microorganisms.
Effets Biochimiques Et Physiologiques
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of topoisomerase II, which leads to the accumulation of DNA damage and ultimately results in the death of cancer cells and microorganisms. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has also been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has a number of advantages and limitations for lab experiments. One advantage of this compound is that it has been found to have interesting biological activity, which makes it useful in the development of new drugs. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one also has a moderate yield in its synthesis, which makes it relatively easy to obtain. One limitation of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are a number of future directions for the study of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one. One direction is to further investigate its mechanism of action, in order to optimize its use in drug development. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory diseases. Finally, future studies could focus on the synthesis of analogs of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one, in order to improve its biological activity and optimize its use in drug development.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one involves the reaction between cyclobutanone and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which reacts with the chloroacetyl chloride to form 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one. The yield of this synthesis method is moderate, and purification of the product is necessary to obtain a pure compound.
Applications De Recherche Scientifique
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have interesting biological activity, which makes it useful in the development of new drugs. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been shown to inhibit the growth of cancer cells, and it has also been found to have antimicrobial activity. These properties make 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one a promising candidate for the development of new drugs that can be used to treat cancer and infectious diseases.
Propriétés
Numéro CAS |
131353-07-6 |
|---|---|
Nom du produit |
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one |
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
2-chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7(2)10(3,11)9(12)8-5-4-6-8/h8H,1,4-6H2,2-3H3 |
Clé InChI |
NJHWQWRNZFCQTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(=O)C1CCC1)Cl |
SMILES canonique |
CC(=C)C(C)(C(=O)C1CCC1)Cl |
Synonymes |
3-Buten-1-one, 2-chloro-1-cyclobutyl-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



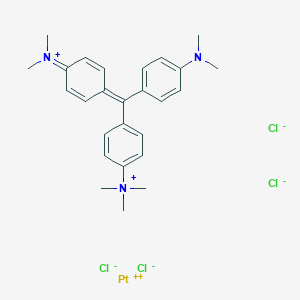
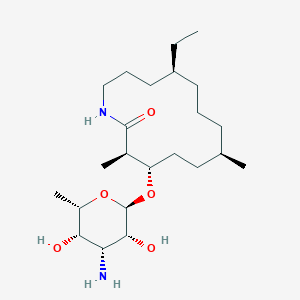
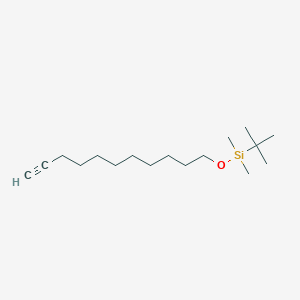
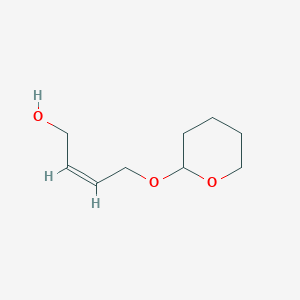
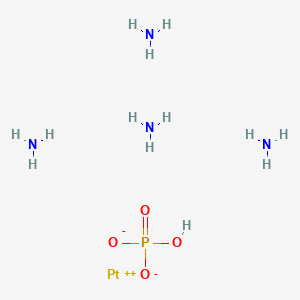
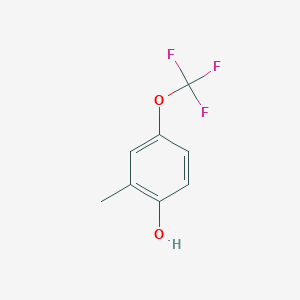
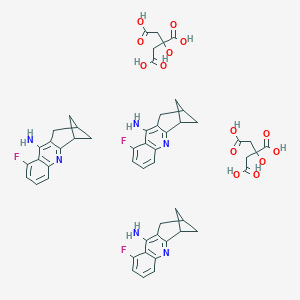
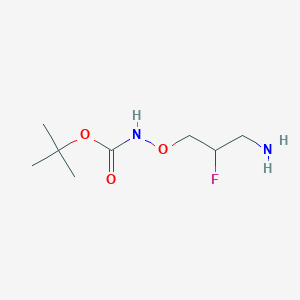
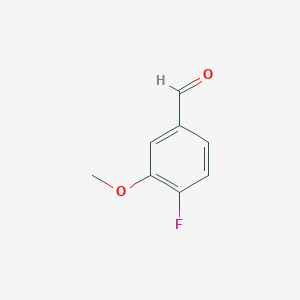


![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

